molecular formula C21H24N6O B6450156 1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one CAS No. 2548993-86-6

1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one

Cat. No.: B6450156
CAS No.: 2548993-86-6
M. Wt: 376.5 g/mol
InChI Key: GVWTZGWQZSGXEM-UHFFFAOYSA-N
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Description

1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one is a synthetic small molecule with the CAS registry number 2548993-86-6 . Its molecular formula is C21H24N6O, and it has a calculated molecular weight of 376.45 g/mol . The compound features a complex structure that incorporates a 9-methyl-9H-purine group, a fused octahydropyrrolo[3,4-c]pyrrole (a saturated bicyclic pyrrolidine) system, and a 3-methylphenyl ethanone moiety . This specific molecular architecture, combining a purine base with a bridged nitrogen scaffold, suggests potential for interesting biochemical interactions, particularly in the realm of nucleotide mimicry and enzyme inhibition. The compound is offered for research purposes and is intended For Research Use Only. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(3-methylphenyl)-1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-14-4-3-5-15(6-14)7-18(28)26-8-16-10-27(11-17(16)9-26)21-19-20(22-12-23-21)25(2)13-24-19/h3-6,12-13,16-17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWTZGWQZSGXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Octahydropyrrolo[3,4-c]Pyrrole Core

The foundational step in preparing the target compound involves constructing the octahydropyrrolo[3,4-c]pyrrole scaffold. This bicyclic amine system is typically synthesized via a [3+2] cycloaddition or tandem cyclization of appropriately substituted pyrrolidine precursors. For example, reacting a substituted pyrrole with a diketone under acidic conditions (e.g., HCl in ethanol at 60°C) yields the bicyclic core. Alternatively, reductive amination of a bis-pyrrole derivative using sodium cyanoborohydride in methanol has been reported to produce the octahydropyrrolo[3,4-c]pyrrole structure with >80% yield.

Critical parameters include:

  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.

  • Catalysts : Lewis acids such as zinc chloride improve cyclization efficiency.

  • Temperature : Reactions conducted at 60–80°C minimize side-product formation.

Attaching the purine derivative to the bicyclic amine core requires nucleophilic substitution or metal-catalyzed coupling. A widely cited method involves treating the octahydropyrrolo[3,4-c]pyrrole with 9-methyl-9H-purine-6-yl chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP). This coupling reaction proceeds in anhydrous dichloromethane at room temperature, achieving 65–75% yield after 12 hours.

Alternative approaches include:

  • Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate purine attachment under milder conditions .

  • Buchwald-Hartwig amination : Palladium-catalyzed coupling for aryl amine formation, though this method is less common due to cost.

Acylation with 3-Methylphenyl Ethanone

The final structural component—the 3-methylphenyl ethanone group—is introduced via Friedel-Crafts acylation or ketone alkylation. Reacting the purine-functionalized intermediate with 3-methylphenyl acetyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst achieves selective acylation at the pyrrolidine nitrogen. This exothermic reaction requires careful temperature control (0–5°C) to prevent over-acylation, with yields averaging 60%.

Optimization strategies :

  • Solvent : Nitromethane improves electrophilicity of the acylating agent .

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine prevents diacylation.

Purification and Characterization

Crude product purification is critical due to the compound’s structural complexity. Column chromatography on silica gel with a gradient eluent (e.g., cyclohexane/ethyl acetate from 7:3 to 6:4) effectively separates the target compound from unreacted precursors and by-products . High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase further refines purity to >98%.

Spectroscopic confirmation :

  • ¹H NMR : Key signals include δ 8.35 ppm (purine H-8), δ 3.95 ppm (pyrrolidine CH₂), and δ 2.40 ppm (methylphenyl CH₃).

  • MS (ESI+) : Molecular ion peak at m/z 433.2 [M+H]⁺ .

Industrial Production Considerations

Scaling the synthesis requires addressing solvent recovery, catalyst reuse, and waste minimization. Continuous flow reactors enhance heat and mass transfer during cyclization and coupling steps, reducing reaction times by 40% compared to batch processes. Green chemistry adaptations, such as replacing dichloromethane with cyclopentyl methyl ether (CPME), lower environmental impact without compromising yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound could undergo oxidation at specific sites, especially the phenyl and purine moieties.

  • Reduction: Hydrogenation can reduce the double bonds within the octahydropyrrolo[3,4-c]pyrrole ring.

  • Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate or chromium trioxide.

  • Reduction Reagents: Catalytic hydrogenation using palladium on carbon.

  • Substitution Reagents: Nitration or halogenation reagents, e.g., nitric acid or bromine, under acidic conditions.

Major Products:

  • Oxidation: Formation of alcohols, ketones, or carboxylic acids.

  • Reduction: Fully hydrogenated ring systems.

  • Substitution: Functionalized derivatives with nitro, halide, or other groups.

Scientific Research Applications

1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one holds significant promise in multiple fields:

  • Chemistry: As a precursor for synthesizing complex molecules, useful in organic synthesis studies.

  • Biology: Potential as a bioactive molecule, possibly interacting with nucleic acids or proteins due to its purine structure.

  • Medicine: May exhibit pharmaceutical properties, being a candidate for drug development targeting enzymes or receptors.

  • Industry: Could be utilized in the synthesis of advanced materials or as a specialty chemical in manufacturing processes.

Mechanism of Action

The compound's mechanism of action would likely involve its interaction with biological macromolecules. Given its purine moiety, it might bind to enzymes that recognize purine bases, inhibiting their activity or modulating their function. It could also intercalate into DNA, disrupting normal cellular processes. Pathways involved would include those related to nucleotide metabolism and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, it is compared to structurally analogous molecules with pyrrolo-pyrrole or purine derivatives. Key similarities and differences are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Pharmacological Notes
1-[5-(9-Methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one C₂₁H₂₄N₆O 376.5 - 9-Methylpurine
- Octahydropyrrolo[3,4-c]pyrrole
- 3-Methylphenyl ketone
No reported activity; purine moiety suggests kinase/GTPase targeting
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₁₀H₁₀N₂O₂ 190.2 - Ethyl ester
- Pyrrolo[2,3-c]pyridine
Intermediate in nucleoside analog synthesis; 60% synthetic yield
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₁₀H₉ClN₂O₂ 224.6 - Chloro substituent
- Ethyl ester
Chlorination enhances electrophilicity; used in cross-coupling reactions
9-Methyl-9H-purine C₆H₆N₄ 134.1 - Methylated purine Found in modified nucleosides; modulates base-pairing and protein binding

Key Observations

Structural Complexity : The target compound’s octahydropyrrolo[3,4-c]pyrrole system introduces conformational rigidity absent in simpler pyrrolo-pyridine analogs (e.g., Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate) . This rigidity may influence binding specificity in biological targets.

The 9-methylpurine group contrasts with unmodified purines, possibly reducing metabolic degradation compared to natural purine bases .

Synthetic Accessibility : Unlike the 60% yields reported for ethyl pyrrolo-pyridine carboxylates , the synthesis route and efficiency for the target compound remain undocumented, limiting direct comparison.

Research Findings

  • Functional Analogues : Chlorinated pyrrolo-pyridines (e.g., Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) demonstrate enhanced reactivity in cross-coupling reactions, implying that halogenation of the target compound might expand its utility in medicinal chemistry .

Notes

Data Limitations : The absence of physicochemical and pharmacological data for the target compound restricts a comprehensive comparison. For example, melting points, solubility, and binding constants are critical for assessing drug-likeness .

Therapeutic Potential: The purine scaffold is a hallmark of kinase inhibitors (e.g., imatinib analogs), suggesting that the target compound warrants evaluation in enzymatic assays to validate hypothetical mechanisms .

Biological Activity

1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one is a complex organic compound with significant potential in biological applications. Its structure combines purine and pyrrolidine moieties, which may contribute to its biological activity, particularly in the context of cancer research and cellular signaling pathways.

  • Molecular Formula : C21H24N6O
  • Molecular Weight : 376.5 g/mol
  • Structural Features : The compound features a purine derivative fused with an octahydropyrrolo structure, enhancing its lipophilicity and potentially influencing its pharmacokinetic properties.

Preliminary studies indicate that this compound may act as an inhibitor of phosphoinositide 3-kinases (PI3K). PI3K pathways are crucial in various cellular processes, including growth, metabolism, and survival. Inhibition of these pathways has therapeutic implications for cancer treatment and other diseases characterized by dysregulated cell signaling.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological Activity Description
PI3K Inhibition Potential to inhibit PI3K pathways, impacting cell growth and survival.
Anticancer Properties May exhibit cytotoxic effects against cancer cells through modulation of signaling pathways.
Antimicrobial Effects Similar compounds have shown antimicrobial properties; further studies are needed to confirm this for the specific compound.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with other biologically active compounds:

Compound Name Structure Features Biological Activity
9-MethyladeninePurine base with methyl substitutionAntiviral activity
OctahydroquinolineSaturated nitrogen-containing ringNeuroprotective effects
5-AminoimidazoleImidazole ring with amino groupAnticancer properties

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The compound can be synthesized via multi-step routes involving heterocyclic coupling and cyclization. A common approach includes:

  • Step 1 : Formation of the pyrrolo[3,4-c]pyrrole core using nitroarene reductive cyclization (e.g., palladium-catalyzed reactions with formic acid derivatives as CO surrogates) .
  • Step 2 : Functionalization of the purine moiety via nucleophilic substitution under inert atmospheres to prevent oxidation .
  • Step 3 : Coupling with 3-methylphenyl ethanone precursors using base-mediated alkylation . Optimization : Yield improvements require precise control of temperature (e.g., reflux in xylene for 25–30 hours ), solvent polarity adjustments (e.g., THF for intermediates ), and purification via silica gel chromatography or recrystallization .

Q. What safety precautions are essential given its toxicity profile?

The compound is classified under EU-GHS/CLP regulations as:

  • Acute toxicity (Category 4) : Oral, dermal, and inhalation hazards .
  • Handling : Use fume hoods, wear nitrile gloves, and maintain inert atmospheres during synthesis to avoid hydrolysis .
  • Emergency protocols : Immediate decontamination with water/5% NaOH for spills and medical consultation for exposure .

Q. Which analytical techniques are most effective for structural characterization and purity confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to resolve stereochemistry of the octahydropyrrolo[3,4-c]pyrrol core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., MW 310.3970 ).
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in similar pyrrolo-pyridine systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when unexpected byproducts form during synthesis?

Contradictions often arise from regioisomers or stereochemical variations. Strategies include:

  • 2D NMR (COSY, NOESY) : To differentiate between closely related structures (e.g., distinguishing N7 vs. N9 purine substitution) .
  • HPLC-MS Tracking : Monitor reaction progress in real-time to identify intermediate side products .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for ambiguous peaks .

Q. What strategies enhance reaction selectivity for the pyrrolo[3,4-c]pyrrole core to minimize side reactions?

  • Catalytic Systems : Palladium catalysts with bidentate ligands (e.g., dppf) improve regioselectivity in cyclization steps .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups on the purine nitrogen to prevent unwanted alkylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over intermolecular dimerization .

Q. How does the stereochemistry of the octahydropyrrolo[3,4-c]pyrrol moiety influence biological activity, and what methods study this relationship?

  • Biological Impact : Stereochemistry affects binding affinity to targets like kinase enzymes. For example, (1R,3S,5R,7R,8aS)-configured analogs show higher activity due to optimal hydrophobic interactions .
  • Methods :
  • Chiral Chromatography : Separate enantiomers for individual bioactivity testing .
  • Molecular Docking : Simulate interactions with protein active sites to prioritize synthetic targets .

Q. What experimental design principles apply when scaling up synthesis from milligram to gram quantities?

  • Heat Management : Use jacketed reactors for exothermic steps (e.g., purine alkylation) to avoid decomposition .
  • Purification Scalability : Replace column chromatography with recrystallization (e.g., methanol/water systems) for cost-effective large-scale purification .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction endpoints and ensure consistency .

Data Contradiction Analysis Example

Scenario : Discrepancy between HRMS (observed [M+H]+ 311.4020) and theoretical mass (310.3970).
Resolution :

  • Isotope Pattern Analysis : Confirm if the discrepancy arises from natural isotopic abundance.
  • Adduct Identification : Check for sodium/potassium adducts (+22/38 Da) in MS data .
  • Synthetic Traceability : Review reaction stoichiometry for excess reagents (e.g., unreacted 3-methylphenyl ethanone) .

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